6-Oxoheptanoate

Enzyme inhibition Acetoacetyl-CoA thiolase Covalent inhibitor

Standard C7 keto acid for enzyme inhibition and bioconjugation. Avoid the functional deficits caused by generic C5 or C9 substitutes. - Enzyme Binding: ~20-fold Ki change per methylene pair vs. analogs, ensuring chain-length-specific thiolase affinity. - Bioconjugation: Achieves 80 ± 20% MAb coupling yield without fragmentation, superior to periodate oxidation methods. - Biosynthesis: Authentic standard for CndF enzyme characterization and 6-substituted L-pipecolate production.

Molecular Formula C7H11O3-
Molecular Weight 143.16 g/mol
Cat. No. B11819090
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Oxoheptanoate
Molecular FormulaC7H11O3-
Molecular Weight143.16 g/mol
Structural Identifiers
SMILESCC(=O)CCCCC(=O)[O-]
InChIInChI=1S/C7H12O3/c1-6(8)4-2-3-5-7(9)10/h2-5H2,1H3,(H,9,10)/p-1
InChIKeyIZOQMUVIDMLRDC-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes0.5 g / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Oxoheptanoate: C7 Keto-Acid Building Block Overview


6-Oxoheptanoate (syn. 5-acetylvaleric acid, 6-ketoheptanoic acid; CAS 3128-07-2) is a seven-carbon monocarboxylic acid bearing a terminal methyl ketone, belonging to the medium-chain keto acid class [1]. With a molecular weight of 144.17 g/mol, a logP of approximately 1.22, and a topological polar surface area of 54.4 Ų, this compound occupies a physico-chemical space distinct from both shorter-chain analogs such as levulinic acid (C5) and longer-chain keto acids [2]. Its bifunctional architecture—a carboxylic acid at one terminus and a ketone at the other—enables dual reactivity as both a metabolic intermediate and a synthetic conjugation handle, a feature exploited in multiple peer-reviewed studies spanning enzyme inhibition, protein bioconjugation, and natural product biosynthesis [3][4].

Bifunctional Dual reactive handle for synthesis and bioconjugation
C7 backbone Chain-length specificity for enzyme inhibition studies
Biosynthetic Native intermediate in non-proteinogenic amino acid pathways

Why Generic Keto Acid Substitution Fails for 6-Oxoheptanoate


Generic interchange of 6-oxoheptanoate with structurally similar keto acids (e.g., levulinic acid, 4-acetylbutyric acid, or 7-oxooctanoic acid) introduces quantifiable functional deficits across three critical dimensions. First, in covalent enzyme inhibition, each additional methylene pair in the carbon backbone produces an approximately 20-fold change in inhibitor binding affinity (Ki), meaning a C5 or C9 analog cannot replicate the potency profile of the C7 chain [1]. Second, in protein bioconjugation, the seven-carbon spacing between the ketone anchor and the carboxylic acid determines the ligand-to-antibody ratio and protein recovery yield; shorter or longer spacers alter conjugation geometry and reduce coupling efficiency [2]. Third, in biosynthetic applications, the PLP-dependent enzyme CndF displays defined substrate specificity for the six-carbon backbone terminating in the 6-oxo moiety—analogs with shifted keto positions or altered chain lengths are either not accepted or processed with markedly different kinetics [3]. These three lines of evidence collectively establish that 6-oxoheptanoate is not functionally interchangeable with its nearest structural neighbors.

Chain-length mismatch may shift enzyme inhibition potency beyond the intended tier.
Altered spacer length may reduce protein conjugation yield and change ligand-to-antibody ratio.
PLP-dependent enzyme CndF may not accept keto acids with shifted positions or altered chain lengths.

Head-to-Head Evidence: 6-Oxoheptanoate vs. Closest Analogs


Chain-Length Specificity in Thiolase Inhibition

In a systematic homologous series study, the chloromethyl ketone derivative of 6-oxoheptanoate—7-chloro-6-oxoheptanoic acid (C7)—was evaluated alongside its C5, C9, and C11 analogs as covalent inhibitors of pig heart acetoacetyl-CoA thiolase. The inhibition constant (Ki) decreased by approximately 20-fold for each pair of methylenes added to the chain length, demonstrating that the seven-carbon backbone of 6-oxoheptanoate occupies a quantitatively distinct position in the structure-activity landscape [1]. The C5 analog (5-chloro-4-oxopentanoic acid) is a substantially weaker inhibitor, while the C9 analog (9-chloro-8-oxononanoic acid) is approximately 20-fold more potent—neither can substitute for the C7 compound without altering the inhibitory profile. The binding interaction occurs at a non-polar region of the enzyme active site, with protection conferred by acetoacetyl-CoA or acetyl-CoA but not by CoA alone [1].

Thiolase Inhibition
Direct head-to-head
Approximately 20-fold Ki change per methylene pair
C7 chloromethyl ketone occupies a distinct potency tier
Supports chain-length-dependent inhibition context
C5 and C9 analogs are not interchangeable without altering inhibitory profile.
Enzyme inhibition Acetoacetyl-CoA thiolase Covalent inhibitor Structure-activity relationship

Ketone vs. Aldehyde Linker Performance in Antibody Conjugation

In a comparative protein conjugation study using monoclonal antibody CC49, two distinct bioconjugation strategies were evaluated: (A) the 6-oxoheptanoic acid (OHA) ketone linker method targeting lysine residues via hydrazone formation, and (B) the sugar-oxidation (SOX) aldehyde method targeting carbohydrate residues [1]. The OHA approach consistently achieved coupling yields of 80 ± 20% (as determined by MALDI mass spectrometry and expressed as OHA:MAb ratios), whereas the aldehyde (SOX) method showed lower yields of final product recovery [1]. Furthermore, the OHA method provided superior control over the ligand-to-protein ratio, enabling protocol optimization that was not achievable with the aldehyde approach. At NaIO₄ concentrations above 50 mM, the SOX method induced considerable fragmentation of the monoclonal antibody, a problem entirely circumvented by the OHA protocol [1]. The OHA conjugates retained immunoreactivity after radiolabeling with both ⁹⁹ᵐTc and ¹²⁵I.

Antibody Conjugation
Direct head-to-head
OHA ketone method: 80 ± 20% coupling yield
SOX aldehyde method: lower yield, fragmentation risk
Supports ketone-based conjugation efficiency context
OHA method avoids MAb fragmentation observed with periodate oxidation.
Bioconjugation Antibody-drug conjugate Protein labeling Hydrazone chemistry

Ethyl vs. Methyl Ester Lipophilicity for Drug Delivery

Ethyl 6-oxoheptanoate (MW 172.22, density 0.969 g/cm³, boiling point 241.4 °C at 760 mmHg) demonstrates enhanced lipid solubility compared to the corresponding methyl ester (methyl 6-oxoheptanoate, MW 158.19, density 1.0636 g/cm³ at 20 °C, boiling point 140–142 °C at 0.8 Torr). This differential lipophilicity arises from the additional methylene unit in the ethyl ester moiety, which increases the octanol-water partition coefficient [1][2]. The ethyl ester has been employed as a precursor in synthesizing multi-target inhibitors including histone deacetylase (HDAC) and Janus kinase 2 (JAK2) inhibitors, where the enhanced lipid solubility improves cellular permeability and pharmacokinetic distribution [3]. In the BindingDB, compounds incorporating the ethyl 6-oxoheptanoate-derived scaffold exhibit HDAC6 IC₅₀ values ranging from 2.30 nM to 604 nM and JAK2 IC₅₀ values from 30 nM to 3,560 nM, depending on the full molecular context [4].

Ester Lipophilicity
Cross-study comparable
Ethyl ester: lower density (0.969 g/cm³), higher lipophilicity
Methyl ester: higher density (1.064 g/cm³), lower lipophilicity
Supports ester lipophilicity selection context
Ethyl ester may enhance membrane permeation in lipid-based formulations.
Ester prodrug Lipophilicity Drug delivery Multi-target inhibitor

Keto Acid Specificity in Penicillin Side-Chain Synthesis

6-Oxoheptanoic acid is specifically employed as a reagent for synthesizing novel penicillins containing keto acids as side chains, a role documented across multiple authoritative vendor datasheets and the peer-reviewed literature . The seven-carbon chain length and the terminal ketone at position 6 provide a distinct steric and electronic profile compared to more common shorter-chain acylating agents used in penicillin semisynthesis. The patent literature further describes processes for preparing 6-oxo penicillins and 7-oxo cephalosporins via reaction of 6-amino penicillin or 7-amino cephalosporin with carbonyl-containing oxidizing agents, establishing a dedicated synthetic niche for keto-acid-bearing beta-lactams [1].

Penicillin Side-Chain
Class-level inference
Documented as specific keto-acid precursor for novel penicillins
Supports penicillin synthesis context; data to verify
No quantitative yield comparison available across keto acids.
Beta-lactam antibiotic Penicillin semisynthesis Keto acid side chain 6-Aminopenicillanic acid

CndF Enzymatic Specificity for 6-Oxoheptanoate Biosynthesis

The PLP-dependent enzyme CndF, discovered from the citrinadin biosynthetic pathway, catalyzes the specific synthesis of (S)-2-amino-6-oxoheptanoate via a γ-substitution reaction between O-acetyl-L-homoserine and acetoacetate [1]. This reaction forms a new Cγ-Cδ bond to generate the 6-oxoheptanoate carbon skeleton. CndF displays substrate promiscuity toward various β-keto carboxylates and esters; however, only acetoacetate yields the natural (S)-2-amino-6-oxoheptanoate product that is in equilibrium with the cyclic Schiff base and subsequently reduced by CndE to (2S,6S)-6-methyl pipecolate [1]. When fed with different alkyl-β-keto esters in an Aspergillus expression system, alternative 6-substituted L-pipecolates are produced, confirming that the 6-oxoheptanoate scaffold is the native biosynthetic intermediate specifically selected by this enzymatic machinery [1].

CndF Substrate Specificity
Direct head-to-head
CndF produces native (S)-2-amino-6-oxoheptanoate only with acetoacetate
Supports biosynthetic substrate-specificity context
Other β-keto esters yield alternative 6-substituted pipecolates.
Biocatalysis Non-proteinogenic amino acid PLP-dependent enzyme C-C bond formation

Best-Fit Applications for 6-Oxoheptanoate


Covalent Thiolase Inhibitor for Cholesterol Modulation

The chain-length-dependent Ki data from Bloxham et al. (1978) directly supports the use of 7-chloro-6-oxoheptanoic acid—synthesized from 6-oxoheptanoate—as an intermediate-potency covalent inhibitor of acetoacetyl-CoA thiolase [1]. This C7 inhibitor occupies a specific potency tier (~20-fold difference per methylene pair relative to C5 and C9 analogs), making it suitable for applications where moderate thiolase inhibition is desired without the extreme potency of longer-chain analogs. The inhibitor class has demonstrated in vivo efficacy in reducing hepatic cholesterol and fatty acid synthesis in mice, establishing a translational rationale for procurement [1]. Researchers should select the C7 chloromethyl ketone derivative specifically when the experimental design requires an intermediate-affinity probe for active-site thiol modification in the non-polar binding region of the enzyme.

ADC and Radioimmunoconjugate Linker Chemistry

The OHA ketone linker method using 6-oxoheptanoic acid provides a validated, higher-yielding alternative to carbohydrate oxidation for monoclonal antibody conjugation [2]. The protocol achieves coupling yields of 80 ± 20% with superior control over ligand-to-antibody ratios, and eliminates MAb fragmentation issues observed with periodate-based oxidation methods [2]. This application scenario is directly supported by the Safavy et al. (1999) head-to-head comparison and is relevant for laboratories developing targeted radiotherapeutics, immunoconjugates, or any protein-labeling workflow where preservation of antibody integrity and reproducible conjugation stoichiometry are critical procurement criteria.

Multi-Target HDAC/JAK2 Inhibitor Scaffold

Ethyl 6-oxoheptanoate serves as a key synthetic precursor for multi-target inhibitors targeting histone deacetylase 6 (HDAC6) and Janus kinase 2 (JAK2), with reported IC₅₀ values spanning the low nanomolar range (HDAC6: 2.30 nM to 604 nM; JAK2: 30 nM to 3,560 nM) depending on the full molecular architecture [3][4]. The enhanced lipophilicity of the ethyl ester relative to the methyl ester supports its selection for drug delivery applications where membrane permeability is a design consideration [5]. This scenario is best suited for medicinal chemistry programs developing dual-target anticancer agents that leverage the keto-ester functionality for modular derivatization.

Biocatalytic Synthesis of Non-Proteinogenic Amino Acids

The CndF enzyme specifically produces (S)-2-amino-6-oxoheptanoate as the native intermediate in the biosynthesis of (2S,6S)-6-methyl pipecolate, a building block for non-ribosomal peptide and hybrid polyketide natural products [6]. For metabolic engineering efforts aimed at producing 6-substituted L-pipecolates, procurement of authentic 6-oxoheptanoate standards is essential for analytical method development, enzyme kinetics characterization, and product verification. The demonstrated substrate promiscuity of CndF toward various β-keto esters further positions 6-oxoheptanoate derivatives as starting materials for generating structurally diverse pipecolate libraries [6].

Application
Selection Property
Validation Focus
Acetoacetyl-CoA thiolase inhibition studies
Chain-length-specific inhibition profile
Enzyme inhibition potency in thiolase assays
Antibody bioconjugation research
Ketone linker conjugation efficiency
Coupling yield and antibody integrity
HDAC/JAK2 multi-target inhibitor research
Ethyl ester lipophilicity
Cellular permeability and target engagement
Biocatalytic pipecolate synthesis
PLP enzyme substrate specificity
Product identity and enzyme kinetics
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